molecular formula C9H14N2O B7812875 alpha-tert-Butylpyrimidine-5-methanol

alpha-tert-Butylpyrimidine-5-methanol

Cat. No.: B7812875
M. Wt: 166.22 g/mol
InChI Key: ITNYXXJVDNKXQS-UHFFFAOYSA-N
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Description

Alpha-tert-Butylpyrimidine-5-methanol is a chemical compound with the molecular formula C9H14N2O It contains a pyrimidine ring substituted with a tert-butyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-tert-Butylpyrimidine-5-methanol typically involves the reaction of pyrimidine derivatives with tert-butyl and hydroxymethyl substituents. One common method involves the alkylation of pyrimidine with tert-butyl halides followed by hydroxymethylation using formaldehyde and a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Alpha-tert-Butylpyrimidine-5-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Alpha-tert-Butylpyrimidine-5-methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-tert-Butylpyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

  • Alpha-tert-Butylpyrimidine-5-amine
  • Alpha-tert-Butylpyrimidine-5-carboxylic acid
  • Alpha-tert-Butylpyrimidine-5-ethanol

Comparison: Alpha-tert-Butylpyrimidine-5-methanol is unique due to the presence of both a tert-butyl group and a hydroxymethyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds. For instance, the hydroxymethyl group provides additional reactivity compared to the amine or carboxylic acid derivatives .

Properties

IUPAC Name

2,2-dimethyl-1-pyrimidin-5-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(2,3)8(12)7-4-10-6-11-5-7/h4-6,8,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNYXXJVDNKXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CN=CN=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

225 g of 5-bromopyrimidine were dissolved in 1.5 liters of absolute tetrahydrofuran/1,000 ml of absolute ether, and the solution was cooled to -120° C. 250 ml of 50% strength n-butyl-lithium (in n-hexane) were added dropwise to the solution, during the course of 2 hours, at an internal temperature of -105° to -115° C. The mixture was further stirred for 1 hours at this temperature. 309 ml of trimethylacetaldehyde was then added dropwise during the course of 2 hours. The reaction mixture was then further stirred for 4 hours at this temperature. The reaction mixture was allowed to warm up to room temperature overnight, and 83 g of ammonium chloride, dissolved in a minimum quantity of water, were then added to it. The aqueous phase was separated off, and the organic phase was washed twice with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated. 155 g (56% of theory) of 5-(1-hydroxy-2,2-dimethylpropyl)pyrimidine of melting point 94°-96° C. were obtained after recrystallization of the residue from acetonitrile.
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225 g
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1.5 L
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309 mL
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83 g
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Synthesis routes and methods II

Procedure details

1.27 g (0.034 mole) of sodium borohydride in 10 ml of water are added to 16.4 g (0.1 mole) of tert.-butyl 5-pyrimidinyl ketone in 100 ml of methanol at room temperature. The reaction mixture is stirred at room temperature for 1 hour and concentrated in vacuo, the residue is distilled in methylene chloride and the solution is concentrated again in vacuo. 15.8 g (95% of theory) of 5-(1-hydroxy-2,2-dimethyl-propyl)-pyrimidine of melting point 93°-95° C. are obtained.
Quantity
1.27 g
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reactant
Reaction Step One
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16.4 g
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reactant
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10 mL
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100 mL
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solvent
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